molecular formula C12H20O3 B13271857 2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid

2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13271857
M. Wt: 212.28 g/mol
InChI Key: DMJMOLKIANIRIN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H20O3 It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a methyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene followed by functional group transformations to introduce the carboxylic acid and methyloxane groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid stands out due to its specific combination of a cyclopropane ring, carboxylic acid group, and methyloxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methyloxan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)

InChI Key

DMJMOLKIANIRIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)C2C(C2(C)C)C(=O)O

Origin of Product

United States

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